molecular formula C27H29ClN6O5 B136548 Elisartan CAS No. 158682-68-9

Elisartan

Cat. No. B136548
M. Wt: 553 g/mol
InChI Key: IDAWWPOAHPVPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elisartan is a chemical compound that belongs to the class of angiotensin II receptor blockers (ARBs). It is commonly used in the treatment of hypertension and heart failure. The chemical formula of Elisartan is C22H23ClN6O, and its molecular weight is 422.91 g/mol.

Mechanism Of Action

Elisartan works by blocking the action of angiotensin II, a hormone that causes vasoconstriction and increases blood pressure. By blocking the angiotensin II receptor, Elisartan dilates blood vessels and reduces blood pressure. This mechanism of action is similar to other Elisartan such as losartan and valsartan.

Biochemical And Physiological Effects

Elisartan has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species (ROS) and improves endothelial function. Elisartan also reduces the expression of pro-inflammatory cytokines and adhesion molecules. In addition, it has been shown to have a protective effect on the heart and kidneys.

Advantages And Limitations For Lab Experiments

The advantages of using Elisartan in lab experiments include its well-established mechanism of action, its effectiveness in reducing blood pressure, and its potential use in the treatment of cardiovascular and renal diseases. However, the limitations of using Elisartan in lab experiments include its low solubility in water and its relatively low potency compared to other Elisartan.

Future Directions

There are several future directions for research on Elisartan. One area of research is the development of more potent and selective Elisartan that can be used in the treatment of hypertension and other cardiovascular diseases. Another area of research is the investigation of the potential use of Elisartan in the treatment of other diseases such as Alzheimer's disease and cancer. Finally, there is a need for further studies to elucidate the long-term effects of Elisartan on cardiovascular and renal health.

Synthesis Methods

The synthesis of Elisartan involves the reaction of 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of Elisartan obtained from this reaction is around 60%.

Scientific Research Applications

Elisartan has been extensively studied in the field of cardiovascular research. It has been shown to be effective in reducing blood pressure, improving endothelial function, and preventing cardiovascular events such as stroke and myocardial infarction. Elisartan has also been investigated for its potential use in the treatment of diabetic nephropathy and other renal diseases.

properties

IUPAC Name

1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWWPOAHPVPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870057
Record name 1-[(Ethoxycarbonyl)oxy]ethyl 2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elisartan

CAS RN

149968-26-3
Record name Elisartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149968-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elisartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149968263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELISARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCC8Z95027
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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